6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one
Description
General Overview of Spirocyclic Systems in Contemporary Organic Chemistry
Spirocyclic compounds are characterized by a unique structural motif where two rings are connected by a single common atom, known as the spiro atom. This arrangement imparts a distinct three-dimensionality to the molecule, a feature that is highly sought after in modern drug discovery. Unlike fused or bridged ring systems, the orthogonal orientation of the two rings in a spirocycle provides a rigid scaffold that can project substituents into specific regions of three-dimensional space. This "escape from flatland" is a significant departure from the predominantly planar aromatic structures that have historically dominated medicinal chemistry.
The increasing interest in spirocyclic systems stems from their ability to offer improved physicochemical properties such as solubility and metabolic stability, while also providing novel intellectual property positions. The synthesis of these complex structures often presents unique challenges, requiring innovative synthetic strategies to control stereochemistry at the spirocenter.
Significance of Azaspiro[3.3]heptane Scaffolds as Conformational Restriction Elements and Synthetic Building Blocks
Within the diverse family of spirocycles, azaspiro[3.3]heptanes have emerged as particularly valuable scaffolds. These compounds feature a spirocyclic system composed of two four-membered rings, at least one of which contains a nitrogen atom. The inherent strain of the four-membered rings and the defined spatial arrangement of substituents make them powerful conformational restriction elements. By locking a portion of a molecule into a specific conformation, chemists can enhance its binding affinity and selectivity for a biological target. nih.gov
Azaspiro[3.3]heptanes are increasingly utilized as bioisosteres for more common saturated heterocycles like piperidine (B6355638) and morpholine. researchgate.net A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without significantly altering its biological activity. The replacement of a traditional six-membered ring with a more rigid and three-dimensional azaspiro[3.3]heptane scaffold can lead to improved pharmacological profiles. For instance, the introduction of a spirocyclic center has been shown in some cases to lower the lipophilicity of a molecule, which can be advantageous for its pharmacokinetic properties. nih.gov The development of synthetic methodologies to access functionalized azaspiro[3.3]heptanes is an active area of research, providing chemists with a toolkit of versatile building blocks for the construction of complex molecules. acs.org
Contextualization of 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one within Azaspiro[3.3]heptane Chemistry and its Unique Structural Features
The compound this compound represents a specific and functionally rich member of the azaspiro[3.3]heptane family. Its structure is characterized by the core 1-azaspiro[3.3]heptan-2-one framework, which includes a lactam (a cyclic amide) functionality within one of the four-membered rings. This lactam moiety introduces a plane of rigidity and potential hydrogen bonding capabilities.
The key distinguishing feature of this molecule is the benzyloxy group (-OCH₂Ph) at the 6-position of the cyclobutane (B1203170) ring. The benzyloxy group is a common protecting group for alcohols in organic synthesis, but it can also play a significant role in molecular interactions. The benzyl (B1604629) portion introduces an aromatic ring, which can engage in various non-covalent interactions such as π-stacking and hydrophobic interactions. The ether linkage provides a degree of flexibility, allowing the phenyl ring to adopt various orientations in space.
The combination of the rigid spirocyclic lactam core and the flexible, interactive benzyloxy substituent makes this compound a molecule of significant interest for further chemical exploration and as a potential building block in the design of new bioactive compounds. While specific research findings on this exact molecule are not widely available in the public domain, its structural components suggest a rich chemical profile worthy of investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-phenylmethoxy-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H15NO2/c15-12-8-13(14-12)6-11(7-13)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |
InChI Key |
BOYGCSWTLWGXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Design for 6 Benzyloxy 1 Azaspiro 3.3 Heptan 2 One
Key Disconnections in the Spiro[3.3]heptane and Lactam Ring Systems.
The primary challenge in the synthesis of 1-azaspiro[3.3]heptan-2-ones lies in the construction of the sterically strained spiro[3.3]heptane framework. Retrosynthetically, the most logical disconnections involve breaking the bonds that form the two rings at the spirocyclic center.
A key disconnection strategy for the β-lactam ring of the target molecule is the cleavage of the C-N and C-C bonds of the four-membered ring, a transformation that is the reverse of a [2+2] cycloaddition. This is a common and effective method for the formation of β-lactams. nih.govresearchgate.net This disconnection leads to two precursor synthons: an alkene and an isocyanate.
Another critical disconnection is within the cyclobutane (B1203170) ring. A [2+2] cycloaddition between two alkene molecules is a classical approach to forming cyclobutane rings. However, in the context of this spirocyclic system, a more convergent approach is often favored where one of the precursors already contains a four-membered ring.
Considering these points, a plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnection | Precursor Synthons |
| 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one | [2+2] Cycloaddition (Lactam formation) | 3-(Benzyloxy)methylenecyclobutane and an isocyanate derivative |
| 3-(Benzyloxy)methylenecyclobutane | Wittig Reaction or similar olefination | Cyclobutanone and a phosphorus ylide |
This analysis identifies 3-(benzyloxy)methylenecyclobutane and a suitable isocyanate as key intermediates. The synthesis of the spirocyclic β-lactam would then be achieved through a thermal [2+2] cycloaddition. nih.gov
Identification and Assessment of Potential Precursor Synthons.
Based on the retrosynthetic analysis, the primary synthons for the construction of this compound are a substituted methylenecyclobutane (B73084) and an isocyanate.
Methylenecyclobutane Synthon: The required alkene precursor is 3-(benzyloxy)methylenecyclobutane. This can be synthesized from cyclobutanone. A standard Wittig reaction using (benzyloxymethyl)triphenylphosphonium chloride would be a viable method for this transformation. The choice of the ylide is critical to ensure the efficient formation of the exocyclic double bond.
Isocyanate Synthon: A simple yet effective choice for the isocyanate component would be chlorosulfonyl isocyanate (CSI). The subsequent reduction of the resulting N-chlorosulfonyl β-lactam is a well-established procedure. nih.gov The use of Graf's isocyanate (ClO2S-NCO) is a key step in the synthesis of spirocyclic β-lactams. nih.govresearchgate.net
An alternative approach to the spirocyclic core involves the intramolecular cyclization of a suitably functionalized acyclic precursor. However, the convergent [2+2] cycloaddition strategy is generally more efficient for this class of compounds.
Strategic Considerations for Introducing the Benzyloxy Moiety.
The introduction of the benzyloxy group requires careful strategic planning to ensure compatibility with the reaction conditions employed in the synthesis of the spirocyclic core.
Timing of Introduction: The benzyloxy group can be introduced at an early stage, as in the proposed synthesis of 3-(benzyloxy)methylenecyclobutane. The benzyl (B1604629) ether is generally stable to the conditions of a Wittig reaction and the subsequent [2+2] cycloaddition. Research has shown that benzyloxy-substituted alkenes are compatible with the cycloaddition/reduction sequence for forming β-lactams. researchgate.net
Protecting Group Strategy: The benzyl group serves as a protecting group for the alcohol functionality. Its stability under the planned reaction conditions is a key advantage. It is generally robust and can be removed under reductive conditions (e.g., hydrogenolysis) if the free alcohol is desired in the final molecule. This allows for late-stage functionalization if necessary.
The selection of the benzyloxy group is strategic due to its relative inertness in the key bond-forming reactions. The alternative of carrying a free hydroxyl group through the synthesis would likely lead to complications, such as unwanted side reactions during the formation of the isocyanate or the cycloaddition step.
Chemical Reactivity and Mechanistic Transformations of 6 Benzyloxy 1 Azaspiro 3.3 Heptan 2 One
Reactions at the Lactam Functionality (e.g., ring opening, reduction, N-alkylation)
The four-membered β-lactam ring is the most reactive part of the molecule due to significant ring strain and the electrophilic nature of the carbonyl carbon. This inherent reactivity allows for a variety of transformations.
Ring Opening:
The β-lactam ring of 6-(benzyloxy)-1-azaspiro[3.3]heptan-2-one is susceptible to nucleophilic attack, leading to ring-opening reactions. This can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen can be protonated, which further activates the carbonyl carbon towards nucleophilic attack by water or other nucleophiles, resulting in the formation of a β-amino acid derivative.
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) ions or other strong nucleophiles can directly attack the carbonyl carbon, leading to the cleavage of the amide bond and the formation of the corresponding β-amino acid salt. The reactivity of the β-lactam towards hydrolysis is influenced by the substituents on the ring. frontiersin.org
A study on N-aryl-3-spirocyclic-β-lactams has shown that ring-opening and subsequent recyclization can be catalyzed by a combination of Lewis and Brønsted acids, leading to the formation of quinolin-4(1H)-ones. rsc.org This suggests that under specific catalytic conditions, the ring-opened intermediate of this compound could potentially undergo further intramolecular reactions.
Interactive Data Table: Ring Opening Reactions of β-Lactams
| Reaction Type | Reagents/Conditions | Product Type |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | β-Amino acid |
| Base-Catalyzed Hydrolysis | NaOH, H₂O | β-Amino acid salt |
| Lewis/Brønsted Acid Catalysis | Superacid system | Recyclized products (e.g., quinolinones) rsc.org |
Reduction:
The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group, converting the lactam to the corresponding azetidine (B1206935). A common reagent for this transformation is alane (AlH₃), which is often generated in situ from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). The reduction of spirocyclic β-lactams with alane has been shown to produce 1-azaspiro[3.3]heptanes. researchgate.net This reaction provides a direct route to the corresponding saturated spirocyclic amine, 6-(benzyloxy)-1-azaspiro[3.3]heptane.
N-Alkylation:
The nitrogen atom of the lactam is a potential site for alkylation, although its nucleophilicity is reduced due to the adjacent electron-withdrawing carbonyl group. N-alkylation of β-lactams typically requires strong bases to deprotonate the nitrogen, followed by reaction with an alkyl halide. Double N-alkylation of anilines with 3,3-bis(bromomethyl)oxetane (B1265868) has been used to form a 2-oxa-6-azaspiro[3.3]heptane ring system, demonstrating the feasibility of forming azetidine rings through alkylation reactions. acs.org While direct N-alkylation of this compound might be challenging, it could potentially be achieved under optimized conditions.
Transformations and Cleavage of the Benzyloxy Group
The benzyloxy group at the C6 position serves as a protecting group for the hydroxyl functionality and can be cleaved under various conditions to reveal the corresponding alcohol. This deprotection is a crucial step in the synthesis of more complex molecules.
Catalytic Hydrogenation:
The most common method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.org The reaction proceeds via the hydrogenolysis of the C-O bond of the benzyl ether, yielding the alcohol and toluene (B28343) as a byproduct. acsgcipr.org
Catalytic Transfer Hydrogenation:
An alternative to using hydrogen gas is catalytic transfer hydrogenation. organic-chemistry.org In this method, a hydrogen donor such as formic acid, mdma.ch ammonium (B1175870) formate, or cyclohexene (B86901) is used in the presence of a palladium catalyst. rsc.org This technique is often milder and can be more selective, which is advantageous when other reducible functional groups are present in the molecule. organic-chemistry.org
Oxidative Cleavage:
The benzyloxy group can also be removed under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for this purpose, particularly for p-methoxybenzyl ethers, but methods for simple benzyl ethers have also been developed. organic-chemistry.org
Interactive Data Table: Cleavage of Benzyl Ethers
| Method | Reagents/Conditions | Advantages |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction |
| Catalytic Transfer Hydrogenation | Formic acid, Pd/C | Milder conditions, avoids H₂ gas |
| Oxidative Cleavage | DDQ | Useful for specific substrates |
Reactivity at the Spirocenter and Cyclobutane (B1203170) Ring Positions
The spiro[3.3]heptane framework is a strained ring system, which can influence its reactivity. While the spirocenter itself is a quaternary carbon and generally unreactive, the cyclobutane rings can undergo certain transformations.
Hydrogen Abstraction:
Studies on the radical reactions of spiro[3.3]heptane have shown that hydrogen abstraction can occur from the cyclobutane rings. Electron spin resonance (e.s.r.) studies have indicated that hydrogen abstraction from spiro[3.3]heptane occurs at both the C2 and C3 positions at similar rates. rsc.org This suggests that the C-H bonds of the cyclobutane rings in this compound are susceptible to radical-mediated functionalization.
Ring Opening of Cyclobutane Derivatives:
While the cyclobutane rings in spiro[3.3]heptane are relatively stable, highly strained or appropriately substituted cyclobutane systems can undergo ring-opening reactions. pharmaguideline.com For instance, the rearrangement of spiro[3.3]heptan-2-yl radicals to cyclobutenylpropyl radicals has been observed at elevated temperatures. rsc.org Catalytic arylboration of spirocyclic cyclobutenes provides access to highly substituted spiro[3.n]alkanes, demonstrating the utility of functionalizing the cyclobutane ring. nih.gov
Participation in Multi-Component Reactions or Cascade Processes
The unique structural features of this compound make it a potential substrate for multi-component reactions (MCRs) and cascade processes, which are efficient methods for the synthesis of complex molecules in a single step. mdpi.com
Ugi and Passerini Reactions:
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools in organic synthesis. wikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net Spiro-β-lactams have been synthesized using the Ugi four-component reaction (Ugi-4CR) followed by a cyclization step. acs.orgacs.orgresearchgate.net The lactam functionality in this compound, or a precursor to it, could potentially participate in such reactions. For example, a ring-opened β-amino acid derivative could serve as the amino component in an Ugi reaction.
Cascade Reactions Involving Ring Opening:
The strain energy of the β-lactam ring can be harnessed to drive cascade reactions. The ring-opening of the lactam can generate a reactive intermediate that undergoes subsequent intramolecular reactions to form more complex polycyclic structures. A three-component cascade reaction has been used to prepare 3-spirocyclopropanated β-lactams. nih.gov Similarly, a cascade reaction involving a Ugi and Michael addition has been developed for the one-pot synthesis of β-lactams. rsc.org These examples highlight the potential for this compound to participate in cascade sequences initiated by the reactivity of its β-lactam ring.
Application of 6 Benzyloxy 1 Azaspiro 3.3 Heptan 2 One As a Versatile Synthetic Building Block
Utility in the Construction of Complex Azaspiro[3.3]heptane Derivatives
The primary role of compounds like 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one is as an intermediate in multi-step synthetic sequences. The synthesis of 1-azaspiro[3.3]heptanes often proceeds through a key thermal [2+2] cycloaddition reaction between an alkene and an isocyanate, which forms a spirocyclic β-lactam ring. uniba.itnih.gov In this context, a benzyloxy-substituted alkene would yield the corresponding benzyloxy-substituted β-lactam, namely this compound.
Integration into the Total Synthesis of Natural Products or Advanced Organic Molecules
There is currently no specific information available in the reviewed literature detailing the integration of this compound into the total synthesis of natural products or other advanced organic molecules. The focus of azaspiro[3.3]heptane chemistry has been predominantly on its application in medicinal chemistry as a scaffold for novel therapeutic agents, rather than as a component of complex natural products. The development of synthetic routes is geared towards producing novel pharmacophores and patent-free analogues of existing drugs. uniba.it
Role in the Design and Synthesis of Novel Chemical Scaffolds
The broader azaspiro[3.3]heptane core is a valuable scaffold in modern drug design due to its conformational rigidity and three-dimensional character, which can lead to improved physicochemical properties and target selectivity. nih.govnih.gov These scaffolds are considered valuable as they provide access to novel chemical space. researchgate.net
While this compound is intrinsically linked to the synthesis of these novel scaffolds, its role is indirect. The true building blocks derived from this pathway are the subsequent, more stable amine or alcohol derivatives. For instance, the reduction of the lactam and deprotection of the benzyl (B1604629) ether would yield 1-azaspiro[3.3]heptan-6-ol, a bifunctional molecule with two distinct points for chemical modification. This derivative, rather than the lactam precursor, is the versatile component used to construct more elaborate molecular architectures for drug discovery programs. The lactam itself is not documented as a platform for direct derivatization into diverse scaffolds.
Structural Analysis and Conformational Investigations
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Synthetic Organic Chemistry
The structural verification and purity assessment of 6-(benzyloxy)-1-azaspiro[3.3]heptan-2-one rely on a suite of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable for confirming the molecular structure and ensuring the absence of impurities.
In the synthesis of spirocyclic compounds, purity is often ascertained using High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for enantiomeric separation and quantification. This allows for the determination of enantiomeric excess, a critical parameter for chiral drug candidates.
While specific spectral data for this compound is not publicly available, analysis of closely related 1-substituted 2-azaspiro[3.3]heptane derivatives allows for the prediction of its characteristic spectroscopic features. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the spiro[3.3]heptane core. The methylene (B1212753) protons on the cyclobutane (B1203170) rings would likely appear as complex multiplets in the aliphatic region (approximately 1.5-2.5 ppm). The benzylic protons of the benzyloxy group would typically resonate as a singlet around 4.5 ppm, while the aromatic protons would be found in the 7.2-7.4 ppm range.
¹³C NMR: The carbon NMR spectrum would provide evidence for the spirocyclic core with a characteristic signal for the spiro-carbon. The carbonyl carbon of the lactam would appear significantly downfield (around 175 ppm). Signals for the cyclobutane carbons would be in the aliphatic region, while the benzylic carbon and aromatic carbons would be observed at approximately 70 ppm and 127-138 ppm, respectively.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the lactam carbonyl group (C=O) around 1650-1700 cm⁻¹, and characteristic absorptions for the C-O-C stretch of the benzyloxy group, as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shift / Signal | Corresponding Functional Group |
| ¹H NMR | ~7.2-7.4 ppm (multiplet) | Aromatic protons (C₆H₅) |
| ¹H NMR | ~4.5 ppm (singlet) | Benzylic protons (-OCH₂Ph) |
| ¹H NMR | ~1.5-2.5 ppm (multiplets) | Cyclobutane ring protons |
| ¹³C NMR | ~175 ppm | Lactam carbonyl carbon (C=O) |
| ¹³C NMR | ~127-138 ppm | Aromatic carbons |
| ¹³C NMR | ~70 ppm | Benzylic carbon (-OCH₂Ph) |
| ¹³C NMR | Aliphatic region | Cyclobutane ring carbons |
| IR | ~1650-1700 cm⁻¹ | Lactam carbonyl stretch (C=O) |
Crystallographic Analysis for Absolute Configuration and Molecular Conformation Determination
X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules like this compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
For related spiro[3.3]heptane systems, X-ray analysis has been crucial in confirming the stereochemistry and understanding the conformational details of the rigid scaffold. researchgate.netnih.gov The spiro[3.3]heptane core enforces a specific three-dimensional geometry, which is of great interest in drug design for its ability to present substituents in well-defined spatial orientations. The puckering of the cyclobutane rings and the relative orientation of the substituents are key conformational features that can be elucidated through crystallographic studies.
In the case of this compound, a single-crystal X-ray diffraction study would unambiguously establish the stereochemistry at the chiral centers and reveal the conformation of the lactam and benzyloxy-substituted rings.
Table 2: Typical Crystallographic Parameters for Azaspiro[3.3]heptane Scaffolds
| Parameter | Typical Value | Significance |
| C-C bond length (cyclobutane) | ~1.54-1.56 Å | Standard single bond lengths within the strained ring |
| C-N bond length (lactam) | ~1.34 Å | Partial double bond character due to amide resonance |
| C=O bond length (lactam) | ~1.23 Å | Typical carbonyl double bond length |
| Ring puckering angle | Varies | Describes the non-planar conformation of the cyclobutane rings |
Computational and Theoretical Chemistry Studies on Spiro[3.3]heptane Conformational Preferences and Reactivity
Computational and theoretical chemistry provides powerful tools for investigating the conformational landscape and electronic properties of molecules, offering insights that complement experimental data. For spiro[3.3]heptane derivatives, computational methods are employed to predict stable conformations, analyze steric and electronic effects of substituents, and understand their reactivity.
Molecular modeling studies on analogous spiro β-lactams using high-level ab initio methods have been shown to accurately predict their tendency to adopt specific secondary structures, such as β-turns, stabilized by intramolecular hydrogen bonds. researchgate.net Similar computational approaches can be applied to this compound to explore its conformational space.
Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformers, predict spectroscopic properties, and model the reactivity of the molecule. For instance, the conformational preferences of the benzyloxy group and the puckering of the cyclobutane rings can be systematically studied. These theoretical investigations are valuable for rationalizing the observed biological activity and for the design of new analogs with improved properties. The inherent rigidity of the spiro[3.3]heptane framework, a key feature in its use as a bioisostere, can be quantified through these computational models. uniba.it
Table 3: Application of Computational Methods to Spiro[3.3]heptane Systems
| Computational Method | Application | Information Gained |
| Ab initio (e.g., MP2) | Conformational analysis | Prediction of stable conformers and secondary structures |
| Density Functional Theory (DFT) | Geometric optimization, energy calculations | Relative energies of conformers, bond lengths, bond angles |
| DFT | Prediction of spectroscopic data | Theoretical NMR and IR spectra to aid in experimental data assignment |
| Molecular Dynamics (MD) | Simulation of molecular motion | Understanding the dynamic behavior and flexibility of the molecule |
Future Research Directions and Emerging Opportunities in the Chemistry of 6 Benzyloxy 1 Azaspiro 3.3 Heptan 2 One
Development of Sustainable and Environmentally Benign Synthetic Pathways
The future synthesis of 6-(benzyloxy)-1-azaspiro[3.3]heptan-2-one is likely to be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Key areas of focus will include the use of renewable starting materials, the development of catalytic processes, and the adoption of energy-efficient reaction conditions.
One promising approach lies in the exploration of photocatalysis . Visible-light-mediated reactions have emerged as powerful tools in organic synthesis, often proceeding under mild conditions with high selectivity. nih.gov Future research could target the photocatalytic [2+2] cycloaddition of a ketene (B1206846) precursor with an appropriately substituted imine to construct the core β-lactam structure. This would offer a more sustainable alternative to traditional thermal methods which can require harsh conditions.
Flow chemistry represents another significant opportunity for the sustainable synthesis of this spirocyclic compound. nih.govresearchgate.netuc.pt Continuous flow processes can offer enhanced safety, improved reaction control, and easier scalability compared to batch synthesis. uc.pt A multistep flow synthesis could be envisioned, where the formation of the spirocyclic core and subsequent functionalization steps are performed in a continuous sequence, minimizing waste and purification requirements.
Furthermore, the development of biocatalytic methods could provide highly selective and environmentally friendly routes to chiral this compound. Enzymes could be employed for the asymmetric synthesis of key intermediates or for the direct construction of the spirocyclic framework, operating in aqueous media and at ambient temperatures.
Exploration of Novel Reaction Pathways and Catalyst Development
The strained four-membered rings of this compound present a fertile ground for the discovery of novel reaction pathways. Research in this area will likely focus on developing new catalytic systems that can selectively activate and transform this unique scaffold.
A key area of future research will be the selective C-H functionalization of the azaspiro[3.3]heptane core. nih.govnih.gov This would allow for the direct introduction of various functional groups at specific positions on the cyclobutane (B1203170) ring, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic routes. nih.gov The development of transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, will be crucial for achieving high regioselectivity and stereoselectivity in these transformations.
The development of novel catalysts for the ring-opening reactions of the β-lactam is another promising avenue. While β-lactams are known for their susceptibility to nucleophilic attack, selective and controlled ring-opening could provide access to a variety of unique and valuable acyclic structures containing a quaternary carbon center. This could lead to the synthesis of novel amino acids or other complex building blocks.
Moreover, the exploration of asymmetric catalysis will be paramount for the synthesis of enantiomerically pure this compound. Chiral catalysts could be employed in the key ring-forming reactions or in subsequent functionalization steps to control the stereochemistry of the final product, which is often critical for its biological activity.
Expansion of Synthetic Applications Beyond Current Paradigms
While azaspiro[3.3]heptanes have been primarily explored as bioisosteres of piperidine (B6355638) in medicinal chemistry, the unique properties of this compound could enable its application in a broader range of fields. nih.govenamine.net
In the realm of medicinal chemistry , future research could explore the incorporation of this scaffold into novel drug candidates targeting a wider range of diseases. The rigid, three-dimensional structure of the spirocycle can be advantageous for optimizing ligand-receptor interactions. nih.gov The presence of the benzyloxy group offers a handle for further diversification, allowing for the generation of libraries of compounds for high-throughput screening.
Beyond pharmaceuticals, the potential of this compound in materials science is an emerging area of interest. The strained β-lactam ring could potentially undergo ring-opening polymerization to produce novel polyamide materials with unique thermal and mechanical properties. rsc.orgmdpi.com The rigid spirocyclic units incorporated into the polymer backbone could impart desirable characteristics such as high thermal stability and altered solubility.
Furthermore, the development of computational studies will play a crucial role in predicting the reactivity and properties of this compound, guiding future experimental work. Theoretical calculations can provide insights into reaction mechanisms, predict the outcomes of catalytic transformations, and aid in the rational design of new materials and bioactive molecules based on this intriguing spirocyclic scaffold.
Q & A
Basic: What are the standard synthetic routes for 6-(benzyloxy)-1-azaspiro[3.3]heptan-2-one?
The synthesis typically involves two key steps:
- Step 1 : Thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams .
- Step 2 : Reduction of the β-lactam ring using alane (AlH₃) to yield the 1-azaspiro[3.3]heptane core. Subsequent benzyloxy group introduction via nucleophilic substitution or protection/deprotection strategies under basic conditions (e.g., NaH/benzyl bromide) .
Key Conditions : Reactions require inert atmospheres (N₂/Ar) and anhydrous solvents (THF, dioxane). Yields range from 45–70% depending on purification methods (e.g., column chromatography) .
Advanced: How can regioselectivity challenges during benzyloxy functionalization be addressed?
Regioselectivity in benzyloxy substitution is influenced by:
- Steric and electronic effects : Electron-deficient spirocyclic cores favor nucleophilic attack at less hindered positions. Computational modeling (DFT) predicts reactive sites .
- Catalytic strategies : Transition metal catalysts (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling with benzylboronic acids under microwave irradiation improves efficiency .
Validation : LC-MS and ¹H/¹³C NMR monitor reaction progress, while X-ray crystallography confirms regiochemistry .
Basic: What biological activities are associated with this compound?
The compound exhibits:
- Analgesic properties : In rodent models, it showed dose-dependent pain reduction comparable to morphine, likely via µ-opioid receptor modulation .
- Antiviral activity : Derivatives inhibited SARS-CoV-2 protease (IC₅₀ = 1.2–3.8 µM) by binding to the catalytic dyad (His41/Cys145) .
Structural Advantage : The spirocyclic core mimics piperidine, enhancing metabolic stability and reducing off-target effects compared to linear analogs .
Advanced: How do structural modifications impact the compound’s pharmacokinetic profile?
- Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) lowers logP, improving aqueous solubility (e.g., from logP = 1.8 to 0.9) .
- Metabolic stability : Replacement of benzyloxy with fluorinated analogs (e.g., 4-F-benzyl) reduces CYP450-mediated oxidation, increasing half-life (t₁/₂ from 2.1 to 5.7 h in human hepatocytes) .
SAR Insights : Methylation at the spirocyclic nitrogen enhances blood-brain barrier permeability, making it suitable for CNS-targeted therapies .
Basic: Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (δ 4.5–5.0 ppm for benzyloxy protons; δ 170–175 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
- Purity assessment : HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and GC-MS for residual solvent analysis .
Advanced: How can contradictory data on bioactivity across studies be resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., Vero vs. HEK293 for antiviral assays) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
- Stereochemical factors : Enantiomeric purity (e.g., R vs. S configurations) significantly impacts target binding. Chiral HPLC or SFC ensures stereochemical consistency .
Case Study : A 2023 study resolved discrepancies in analgesic efficacy by standardizing pain models (tail-flick vs. von Frey filament) and normalizing data to plasma exposure levels .
Basic: What are the primary applications in medicinal chemistry?
- Bioisostere for piperidine : Replaces piperidine in drug candidates to reduce lipophilicity (e.g., ΔClogP = -0.7) and improve solubility .
- Scaffold for protease inhibitors : Used in HIV-1 and SARS-CoV-2 protease inhibitors due to rigid geometry and hydrogen-bonding capacity .
Advanced: What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Continuous [2+2] cycloaddition reduces reaction time from 24 h to 2 h, achieving 85% conversion .
- Catalyst recycling : Immobilized AlH₃ on silica gel enables 5–7 reuse cycles without yield loss (≥65% per cycle) .
Cost Analysis : Switching from batch to flow processes reduces production costs by ~40% .
Basic: How does the compound’s stability compare to related spirocycles?
- Thermal stability : Decomposes at 220°C, higher than 2-azaspiro[3.3]heptan-6-one (180°C) due to benzyloxy group stabilization .
- Photostability : UV exposure (254 nm) causes <5% degradation over 72 h, outperforming oxa-analogs (15–20% degradation) .
Advanced: What computational tools aid in predicting its reactivity?
- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set models transition states for cycloaddition and reduction steps .
- MD simulations : GROMACS predicts binding modes to viral proteases, guiding rational design of high-affinity analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
